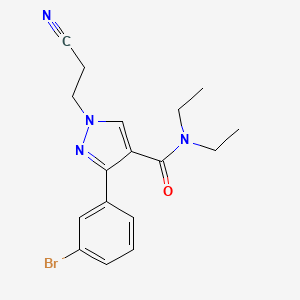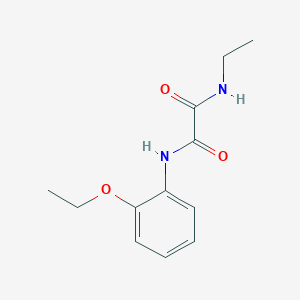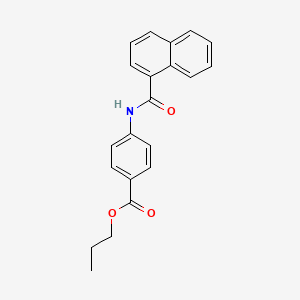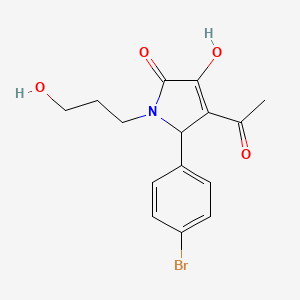
3-(3-bromophenyl)-1-(2-cyanoethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-bromophenyl)-1-(2-cyanoethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide, also known as BRD0705, is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments. In
作用機序
3-(3-bromophenyl)-1-(2-cyanoethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide acts as a potent inhibitor of the protein kinase CK2, which plays a critical role in cell proliferation, differentiation, and apoptosis. By inhibiting CK2, this compound disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant anticancer activity in vitro and in vivo. It has been shown to inhibit the growth of a variety of cancer cells, including breast cancer, prostate cancer, and leukemia. This compound has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells.
実験室実験の利点と制限
3-(3-bromophenyl)-1-(2-cyanoethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. It has also been extensively studied for its mechanism of action and biochemical effects, which makes it a valuable tool for studying the role of CK2 in cancer and other diseases.
However, there are also some limitations to using this compound in laboratory experiments. It has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. It also has a relatively short half-life, which can make it difficult to maintain consistent concentrations over prolonged periods.
将来の方向性
There are several future directions for research on 3-(3-bromophenyl)-1-(2-cyanoethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide. One area of interest is the development of more potent and selective CK2 inhibitors that can be used as anticancer agents. Another area of research is the identification of new therapeutic applications for this compound, such as the treatment of neurodegenerative disorders. Additionally, further studies are needed to explore the pharmacokinetics and pharmacodynamics of this compound, which can help to optimize its use in laboratory experiments and potential clinical applications.
Conclusion:
This compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments. While there are still many questions to be answered about this compound, the research conducted thus far suggests that it has significant potential as a therapeutic agent for cancer and other diseases.
合成法
The synthesis of 3-(3-bromophenyl)-1-(2-cyanoethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide involves the reaction of 3-bromobenzaldehyde with ethyl cyanoacetate to form 3-(3-bromophenyl)-3-oxopropanenitrile. This compound is then reacted with diethyl malonate to form 3-(3-bromophenyl)-2-cyano-3-(diethoxycarbonyl)propenoic acid ethyl ester. The final step involves the reaction of this compound with hydrazine hydrate to form this compound.
科学的研究の応用
3-(3-bromophenyl)-1-(2-cyanoethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
3-(3-bromophenyl)-1-(2-cyanoethyl)-N,N-diethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O/c1-3-21(4-2)17(23)15-12-22(10-6-9-19)20-16(15)13-7-5-8-14(18)11-13/h5,7-8,11-12H,3-4,6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNNUDGXFPGWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN(N=C1C2=CC(=CC=C2)Br)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[3-(ethoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)-6-nitrobenzoic acid](/img/structure/B5131105.png)

![1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B5131134.png)
![2,2,4-trimethyl-1-{[(1-methyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5131135.png)
![5-chloro-4-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-1,3-thiazol-2-amine](/img/structure/B5131144.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5131150.png)
![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine](/img/structure/B5131156.png)
![N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5131166.png)
![N-[4-acetyl-5-(3-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5131173.png)
![11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131178.png)



